1,3,6,8-Tetraphenylpyrene
Overview
Description
Synthesis Analysis
The synthesis of 1,3,6,8-Tetraphenylpyrene derivatives has been explored through various methods, including the substitution of pyrene cores with phenyl groups and the use of flexible lateral side chains to promote liquid-crystalline fluorescent columns. However, achieving the desired liquid-crystalline behavior has proven challenging, underscoring the complexity of synthesizing specific derivatives of Tetraphenylpyrene (Halleux et al., 2004).
Molecular Structure Analysis
The molecular structure of Tetraphenylpyrene derivatives, such as those modified with trimethylsilyl groups, demonstrates unique photophysical properties, including the ability to emit fluorescence at different wavelengths under specific conditions. These properties are attributed to the molecular packing and the presence of bulky substituents, which influence the fluorescence behavior (Xu et al., 2017).
Chemical Reactions and Properties
Tetraphenylpyrene derivatives exhibit interesting chemical reactions and properties, particularly in terms of their redox behavior. For instance, the substitution with redox-active groups significantly alters their absorption, emission, and electrochemical properties, which can be further modulated by the pattern of substitution and the nature of the side chains attached (Shahrokhi et al., 2021).
Physical Properties Analysis
The physical properties of Tetraphenylpyrene derivatives, such as their fluorescence quantum yield and solubility, are crucial for their application in materials science. These derivatives exhibit high fluorescence quantum yield in solution and unique solubility characteristics, which are influenced by the nature and position of substituents on the pyrene core (Halleux et al., 2004).
Chemical Properties Analysis
The chemical properties of Tetraphenylpyrene derivatives, including their reactivity and stability, are significantly affected by their molecular structure. The introduction of bulky substituents can enhance their stability and modulate their reactivity, enabling their application in various fields, such as in the development of organic electronics and fluorescent materials (Sonar et al., 2010).
Scientific Research Applications
Liquid-Crystalline Fluorescent Columns : Attempted use in liquid-crystalline fluorescent columns due to its high fluorescence quantum yield and ease of substitution by flexible lateral side chains, although the desired liquid-crystalline behavior was not observed in the study (de Halleux et al., 2004).
Photoluminescence Characteristics : Exhibits unusual photoluminescence characteristics in various solid-state morphologies, showing potential for applications in materials with specific luminescent properties (Oyamada et al., 2006).
Luminescent Probes for Sensing : Used in the synthesis of porous covalent organic polymers for color-tunable luminescent sensors, capable of selective sensing of nitroaromatic explosives and metal ions (Guo & Cao, 2015).
Redox-Active Derivatives : Functionalized with redox-active groups for studying electronic and redox properties, and for potential applications in electrochemical devices (Shahrokhi et al., 2021).
Organic Electronics : Synthesized for use in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its promising photophysical properties (Sonar et al., 2010).
Stimuli Responsive Materials : Used in materials that change properties (like luminescence) in response to physical stimuli like heat, grinding, or solvent vapor exposure, demonstrating potential for smart materials and sensors (Xu et al., 2017).
Piezochromic Luminescence : Investigated for piezochromic luminescent materials, where changes in luminescence occur under mechanical stress. This has implications in material stress sensing and display technology (Sase et al., 2011).
Electroluminescent Organic Semiconductors : Forms the basis for novel electroluminescent organic semiconductors for OLED devices, with potential for improved device performance (Salunke et al., 2016).
Future Directions
Future research directions could include the synthesis of new derivatives of 1,3,6,8-Tetraphenylpyrene with different substituents to modify its absorption, emission, and electrochemical properties . Additionally, the use of 1,3,6,8-Tetraphenylpyrene in the construction of small dipolar molecules could be explored .
properties
IUPAC Name |
1,3,6,8-tetraphenylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-5-13-27(14-6-1)35-25-36(28-15-7-2-8-16-28)32-23-24-34-38(30-19-11-4-12-20-30)26-37(29-17-9-3-10-18-29)33-22-21-31(35)39(32)40(33)34/h1-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJHJHYRYHIWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292632 | |
Record name | 1,3,6,8-tetraphenylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetraphenylpyrene | |
CAS RN |
13638-82-9 | |
Record name | 13638-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,6,8-tetraphenylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6,8-Tetraphenylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.